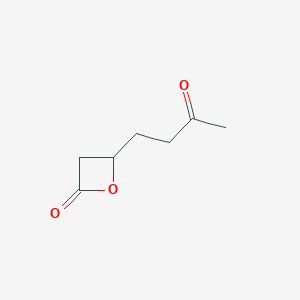
4-(3-Oxobutyl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxobutyl)oxetan-2-one is a cyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. It is a five-membered ring with a ketone and ester functional group, making it an interesting molecule for chemical synthesis and biological studies. In
Aplicaciones Científicas De Investigación
4-(3-Oxobutyl)oxetan-2-one has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-tumor agents and anti-inflammatory drugs. Additionally, the unique structure of 4-(3-Oxobutyl)oxetan-2-one has led to its use in the development of new materials with interesting properties, such as shape-memory polymers.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxobutyl)oxetan-2-one is not fully understood, but it is believed to interact with enzymes and proteins in biological systems through the carbonyl functional group. This interaction may lead to changes in the conformation and activity of these biomolecules, ultimately resulting in physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Oxobutyl)oxetan-2-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-Oxobutyl)oxetan-2-one is its unique structure, which makes it a useful starting material for the synthesis of biologically active compounds and materials. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in water may limit its use in certain biological experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-(3-Oxobutyl)oxetan-2-one. One area of interest is the development of new materials with unique properties based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of new derivatives of 4-(3-Oxobutyl)oxetan-2-one may lead to the discovery of new compounds with improved properties and biological activity.
Métodos De Síntesis
The synthesis of 4-(3-Oxobutyl)oxetan-2-one is typically achieved through the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of the intermediate 4-bromobutyl-3-oxobutanoate, which is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 4-(3-Oxobutyl)oxetan-2-one.
Propiedades
Número CAS |
153333-40-5 |
|---|---|
Nombre del producto |
4-(3-Oxobutyl)oxetan-2-one |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
4-(3-oxobutyl)oxetan-2-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3 |
Clave InChI |
WBTWUBDNRGFYBK-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1CC(=O)O1 |
SMILES canónico |
CC(=O)CCC1CC(=O)O1 |
Sinónimos |
2-Oxetanone, 4-(3-oxobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



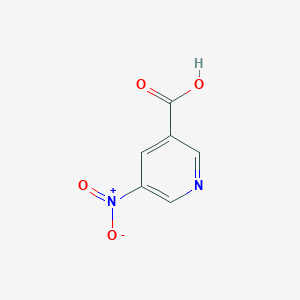
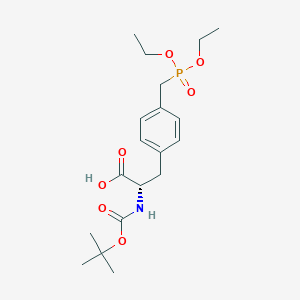
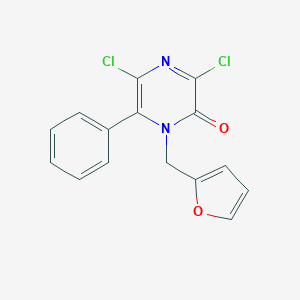
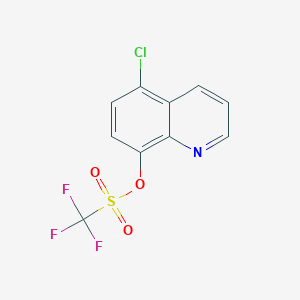
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
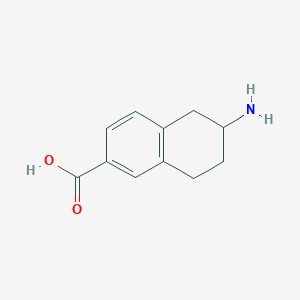
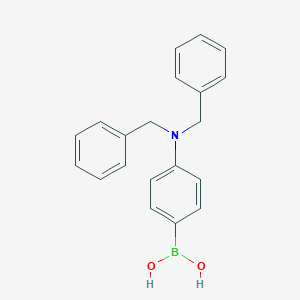
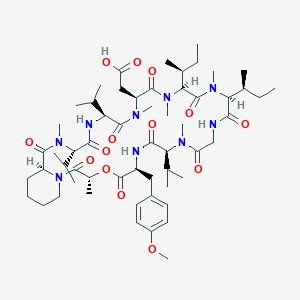




![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)